molecular formula C11H14N2S B12982549 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine

Cat. No.: B12982549
M. Wt: 206.31 g/mol
InChI Key: WEYXHDMURCZTAX-UHFFFAOYSA-N
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Description

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine is a benzothiazole derivative featuring a methyl group at the 2-position of the benzothiazole ring and a propan-1-amine chain at the 6-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, known for diverse biological activities, including antiviral, antimicrobial, and central nervous system (CNS) modulation . For instance, benzothiazole-containing compounds like OX03393 () and ammoxetine () demonstrate roles in enzyme inhibition and neurotransmitter reuptake, respectively, highlighting the scaffold’s versatility.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-(2-methyl-1,3-benzothiazol-6-yl)propan-1-amine

InChI

InChI=1S/C11H14N2S/c1-8-13-10-5-4-9(3-2-6-12)7-11(10)14-8/h4-5,7H,2-3,6,12H2,1H3

InChI Key

WEYXHDMURCZTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine typically involves the reaction of 2-methylbenzo[d]thiazole with appropriate reagents to introduce the propan-1-amine group. One common method involves the use of 2-methylbenzo[d]thiazol-6-ol, which is dissolved in dimethylformamide (DMF) and reacted with benzyl bromide derivatives in the presence of potassium carbonate (K₂CO₃) at room temperature .

Industrial Production Methods

While specific industrial production methods for 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Alkylation and Acylation of the Primary Amine

The primary amine group undergoes alkylation and acylation reactions under standard conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Iodomethane, triethylamine (TEA), dichloromethane (DCM), -10–0°C, 3 hoursSecondary amine derivative92%
Acylation Chloroacetyl chloride, anhydrous K<sub>2</sub>CO<sub>3</sub>, DMF, room temperatureAmide derivative62%
  • Mechanistic Insight : Alkylation proceeds via nucleophilic substitution (S<sub>N</sub>2) at the amine, while acylation involves nucleophilic acyl substitution.

Electrophilic Aromatic Substitution on the Benzothiazole Core

The benzothiazole ring participates in electrophilic substitution, guided by the electron-withdrawing thiazole moiety.

Reaction TypeReagents/ConditionsPosition ModifiedYieldSource
Chlorination N-Chlorosuccinimide (NCS), N-methylpyrrolidone (NMP), room temperature, 1 hourC7 of benzothiazole48%
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C (inferred from analogs)C5 or C7
  • Notable Example : Chlorination at C7 was confirmed via <sup>1</sup>H-NMR and LC/MS .

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring enables nucleophilic displacement of leaving groups (e.g., halides).

Reaction TypeReagents/ConditionsProductYieldSource
Ether Formation 4-Chloropyridine-2-carboxylic acid methylamide, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 70°C, 6 hoursPyridyl ether derivative62%
Thioether Formation Thioglycolic acid, K<sub>2</sub>CO<sub>3</sub>, DMF, refluxThiazolidinone derivative58–83%
  • Key Observation : Cs<sub>2</sub>CO<sub>3</sub> enhances deprotonation of phenolic intermediates, facilitating substitution .

Oxidation Reactions

The methylthio (-SMe) group on benzothiazole is susceptible to oxidation.

Reaction TypeReagents/ConditionsProductYieldSource
Sulfoxide Formation H<sub>2</sub>O<sub>2</sub>, acetic acid, 50°C (inferred from analogs)Sulfoxide derivative
Sulfone Formation mCPBA, DCM, 0°C to room temperatureSulfone derivative
  • Structural Impact : Oxidation modulates electronic properties, influencing downstream reactivity.

Coupling Reactions

The amine group participates in cross-coupling to form complex architectures.

Reaction TypeReagents/ConditionsProductYieldSource
Urea Formation Phosgene, TEA, DCMUrea-linked dimer
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, Na<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (hypothetical)Biaryl derivative
  • Limitation : Direct coupling requires installation of a halide on the benzothiazole core, not observed in the parent compound.

Cyclization and Rearrangement

The propan-1-amine chain enables cyclization under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Smiles Rearrangement Cs<sub>2</sub>CO<sub>3</sub>, DMF, reflux (inferred from benzoxazole analogs)Spirocyclic intermediate
Thiazolidinone Formation Thioglycolic acid, piperidine catalyst, ethanolThiazolidinone clubbed benzothiazole32–71%
  • Biological Relevance : Thiazolidinone derivatives exhibit anti-tubercular activity (MIC = 6.25–25 μg/mL) .

Key Data Tables

Reaction TypeAverage Yield (%)Optimal Conditions
Alkylation92TEA, DCM, -10°C
Acylation62K<sub>2</sub>CO<sub>3</sub>, DMF
Chlorination48NCS, NMP, RT
Thioether Formation71K<sub>2</sub>CO<sub>3</sub>, DMF, reflux

Table 2 : Anti-Tubercular Activity of Thiazolidinone Derivatives

CompoundMIC (μg/mL)
3c6.25
3i6.25
Pyrazinamide (Std)3.12

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine primarily involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocycles

  • OX03393 (3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine) Key Differences: Incorporates a phenoxy linker and dimethylamine group. Activity: Retains moderate potency as a squalene synthase inhibitor, emphasizing the benzothiazole’s role in target engagement .
  • 4-((Cyclopentyloxy)-5-(2-Methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide Key Differences: Replaces benzothiazole with benzoxazole (oxygen instead of sulfur). Impact: Altered electronic properties due to oxygen’s electronegativity may affect binding affinity in kinase inhibition .

Substituent Effects on Activity

  • OX03394 ((E)-N,N-dimethyl-3-(2-styrylphenoxy)propan-1-amine) Key Differences: Styrylphenoxy substituent replaces benzothiazole. Activity: Complete loss of potency compared to OX03393, underscoring the necessity of the benzothiazole moiety for enzyme inhibition .
  • Ammoxetine ((±)-3-(Benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine) Key Differences: Dual aryl groups (benzodioxole and thiophene) on the amine chain. Activity: Functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting bulkier substituents enhance monoamine transporter interaction .

Amine Chain Variations

  • 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) Key Differences: Shorter ethylamine chain and benzimidazole core.
  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
    • Key Differences : Coumarin-linked imidazothiazole with variable substituents.
    • Activity : Antiviral effects depend on substituent size and polarity, indicating the amine chain’s role in cellular uptake .

Physicochemical Properties

  • Benzothiazole vs.
  • Polarity : Propan-1-amine chains increase water solubility relative to shorter ethylamine analogs (e.g., compound 6d) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Key Features Biological Activity Source (Evidence ID)
3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine C11H14N2S Benzothiazole, methyl, propan-1-amine Not reported (inferred enzyme inhibition)
OX03393 C19H21N2OS Phenoxy linker, dimethylamine Squalene synthase inhibition
Ammoxetine C15H18N2O2S Benzodioxole, thiophene, SNRI Serotonin/norepinephrine reuptake
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine C9H10BrN3 Benzimidazole, ethylamine Synthetic intermediate
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one C13H9N3O2S Coumarin, imidazothiazole Antiviral (B19V inhibition)

Biological Activity

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C_{12}H_{14}N_2S
  • Structural Features : It contains a benzothiazole moiety linked to a propan-1-amine chain, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine have shown significant inhibition of cancer cell proliferation. A notable study demonstrated that benzothiazole derivatives inhibited the proliferation of various cancer cell lines, including A431 and A549, by inducing apoptosis and cell cycle arrest at concentrations as low as 1 μM .

CompoundCell LineIC50 (μM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest

Anti-inflammatory Activity

Benzothiazole derivatives have also exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies showed that certain derivatives significantly reduced the levels of these cytokines compared to controls, suggesting their potential as anti-inflammatory agents .

CompoundCytokine Inhibition (%)
60IL-6: 89%
62TNF-α: 72%

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been well-documented. Compounds related to 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine demonstrated significant antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

PathogenMIC (µg/mL)
E. faecalis40
P. aeruginosa50

Case Studies

Several case studies have illustrated the therapeutic potential of benzothiazole derivatives:

  • Anticancer Study : A derivative was tested in vivo on mice with induced tumors, showing a reduction in tumor size by approximately 50% after four weeks of treatment .
  • Neuroprotective Effects : Research indicated that certain benzothiazole compounds could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves coupling 2-methylbenzothiazole derivatives with propan-1-amine precursors. For example, a related benzothiazole derivative (2-Methylbenzo[d]thiazol-6-yl)methanamine is synthesized by reacting 2-methylbenzothiazole with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Reaction optimization includes maintaining temperatures between 80–100°C and a pH of 4–5 to enhance nucleophilic substitution efficiency . For scale-up, continuous flow reactors improve yield and reproducibility by ensuring consistent mixing and temperature control .

Q. How is the structural integrity of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1H NMR spectroscopy and elemental microanalysis . In the 1H NMR spectrum, characteristic signals include aromatic protons (δ 7.2–7.8 ppm for benzothiazole), methyl groups (δ 2.5–2.7 ppm for -CH3), and aliphatic protons from the propan-1-amine chain (δ 1.6–3.0 ppm). Microanalytical data (C, H, N, S percentages) should align with theoretical values within ±0.3% .

Q. What biological activities are associated with 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine, and how are they experimentally assessed?

  • Methodological Answer : The compound exhibits potential as a monoamine oxidase (MAO) inhibitor , evaluated via in vitro enzyme inhibition assays. Protocols involve incubating the compound with MAO-A/MAO-B isoforms and measuring serotonin or dopamine degradation rates using UV-Vis spectroscopy or fluorometric detection. IC50 values are calculated to compare potency with known inhibitors like selegiline .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s frontier molecular orbitals (HOMO/LUMO) , charge distribution, and electrostatic potential surfaces. These predict reactivity sites, such as the amine group’s nucleophilicity and the benzothiazole ring’s electron-withdrawing effects. Exact exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies . Correlation-energy corrections (e.g., Colle-Salvetti formula) refine predictions of intermolecular interactions, aiding in drug-receptor binding studies .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in bioactivity often arise from variations in assay conditions (e.g., enzyme source, substrate concentration). To validate results:

  • Standardize assays : Use recombinant human MAO isoforms and control buffer pH (7.4).
  • Cross-validate with orthogonal methods : Compare fluorometric assays with LC-MS quantification of neurotransmitter metabolites.
  • Assess off-target effects : Screen against related enzymes (e.g., cytochrome P450) to rule out nonspecific inhibition .

Q. How can synthetic pathways be modified to improve regioselectivity in benzothiazole-amine coupling?

  • Methodological Answer : To enhance regioselectivity at the 6-position of benzothiazole:

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer coupling to the desired position.
  • Transition-metal catalysis : Use Pd-catalyzed C–H activation (e.g., with Pd(OAc)2 and ligands like XPhos) for direct functionalization .
  • Microwave-assisted synthesis : Reduce side reactions by accelerating kinetics under controlled microwave irradiation (e.g., 150°C, 20 min) .

Q. What advanced spectroscopic techniques characterize non-covalent interactions of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and immobilized MAO.
  • NMR Titration : Monitor chemical shift perturbations in 2D 1H-15N HSQC spectra of MAO upon ligand binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

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